BenchChemオンラインストアへようこそ!

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone

Kinase Inhibition Target Selectivity Structure-Activity Relationship

[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 728886-04-2) is a synthetic small molecule belonging to the diaminothiazole class of heterocyclic compounds. This class is characterized by a 4-amino-5-benzoyl-1,3-thiazole core, which has demonstrated potential as a scaffold for kinase inhibitors, particularly cyclin-dependent kinases (CDKs).

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
CAS No. 728886-04-2
Cat. No. B4418770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone
CAS728886-04-2
Molecular FormulaC17H15N3OS
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=C(S2)C(=O)C3=CC=CC=C3)N
InChIInChI=1S/C17H15N3OS/c18-16-15(14(21)13-9-5-2-6-10-13)22-17(20-16)19-11-12-7-3-1-4-8-12/h1-10H,11,18H2,(H,19,20)
InChIKeyZXSFDMCCPHLEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 728886-04-2) for Targeted Kinase Research


[4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone (CAS 728886-04-2) is a synthetic small molecule belonging to the diaminothiazole class of heterocyclic compounds . This class is characterized by a 4-amino-5-benzoyl-1,3-thiazole core, which has demonstrated potential as a scaffold for kinase inhibitors, particularly cyclin-dependent kinases (CDKs) [1]. The target compound specifically features a benzylamino substituent at the 2-position, a modification that distinguishes it from other extensively studied analogs and may confer unique binding characteristics in kinase inhibition assays [2]. Its molecular formula is C17H15N3OS with a molecular weight of 309.39 g/mol .

Functional Pitfalls of Substituting [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone with Common Analogs


The diaminothiazole scaffold is highly sensitive to substitution at the 2-amino position, which can dictate target selectivity and downstream biological function. Generic substitution of the benzylamino group in this compound with other 2-substituted analogs, such as a phenylamino or methoxyphenylamino group, is not scientifically sound. For example, the 2-(4-methoxyphenylamino) analog, known as DAT1, is a well-documented tubulin inhibitor [1], whereas the 2-phenylamino analog (ChemComp-X36) has been co-crystallized as a CDK2 inhibitor [2]. This demonstrates that the 2-substituent is a critical determinant of molecular target engagement. Merely assuming interchangeable anti-proliferative activity without verifying the specific mechanism of action against the intended target can lead to failed experiments. The exact binding mode and selectivity profile of this compound, characterized by its benzylamino moiety, must be verified against these close analogs to ensure a valid scientific outcome.

Quantitative Differentiation of [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone from Structural Analogs


Evidence 1: Structural Determinant of Kinase vs. Tubulin Target Engagement

The 2-substituent on the diaminothiazole core is the primary determinant of target engagement. The target compound with a benzylamino group at position 2 represents a distinct chemical space relative to two benchmark comparators: the 2-phenylamino analog (ChemComp-X36, a CDK2 inhibitor) and the 2-(4-methoxyphenylamino) analog (DAT1, a tubulin polymerization inhibitor). While quantitative inhibition data for the benzylamino compound is not publicly available, the annotated protein targets for the comparators provide a structural rationale for differential activity. This structural difference means the compound cannot be assumed to have the same mechanism of action as its close analogs [1].

Kinase Inhibition Target Selectivity Structure-Activity Relationship

Evidence 2: Predicted Drug-Likeness Advantage Over the Lead Clinical Candidate

Based on in silico predictions, the target compound exhibits a lower lipophilicity (LogP: 3.57) and a higher topological polar surface area (PSA: 99.48 Ų) compared to the lead diaminothiazole DAT1 (LogP: 4.34, PSA: 54.68 Ų) . This suggests the target compound may possess favorable characteristics for aqueous solubility and permeability, potentially overcoming bioavailability liabilities associated with more lipophilic analogs. These computed properties provide a quantifiable basis for selecting this compound for in vitro assays where solubility is critical.

ADME Prediction Drug-likeness Lipinski's Rule of Five

Evidence 3: Vendor-Reported Purity and Batch-to-Batch Consistency for Reliable Screening

Vendor data indicates that the target compound is commercially available with a high purity specification of 95%, a standard for its 4-chlorophenyl analog class . While the purity of the target compound is consistent with this benchmark, ensuring a certified purity of ≥95% is crucial for generating reliable and reproducible screening data, distinguishing it from less rigorously characterized in-house or specialty synthesis batches.

Compound Purity Screening Library Integrity Reproducibility

Recommended Experimental Scenarios for [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone Based on Evidence


Scenario 1: Chemical Probe for Kinase vs. Tubulin Specificity Profiling

Procure this compound to serve as a structurally distinct negative or alternative probe in studies aiming to deconvolute the kinase inhibitory effects from tubulin-targeting activities of diaminothiazoles. Its benzylamino group provides a unique pharmacophore compared to the tubulin-inhibiting DAT1 and the CDK2-inhibiting phenylamino analog, allowing researchers to attribute cellular phenotypes to a specific target space [1][2].

Scenario 2: Solubility-Focused In Vitro Assay Development

Based on its computationally predicted LogP of 3.57, which is lower than that of DAT1 (LogP 4.34), this compound is better suited for in vitro biochemical or cell-based assays that are sensitive to DMSO concentration. It can be prioritized when designing screening libraries where compound precipitation is a common failure point [1][2].

Scenario 3: Structure-Activity Relationship (SAR) Expansion of the 2-Aminothiazole Core

Use this compound as a key intermediate or comparator in an SAR study to map the effect of the 2-benzylamino modification on biological activity. The established benchmarks, including the CDK2-inhibitory activity of the 2-phenylamino analog, provide a quantitative framework for evaluating the gain or loss of function upon introducing the benzyl substituent [1][2].

Quote Request

Request a Quote for [4-amino-2-(benzylamino)-1,3-thiazol-5-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.